

Elisidepsin: A Technical Guide to its Chemical Structure and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Elisidepsin (also known as PM02734 or Irvalec) is a synthetic cyclic depsipeptide with demonstrated antineoplastic properties.[1] As a derivative of the natural marine compound Kahalalide F, **Elisidepsin** has garnered significant interest within the scientific community for its unique mechanism of action, which involves the induction of non-apoptotic cell death.[1] This technical guide provides a comprehensive overview of the chemical structure of **Elisidepsin**, a detailed pathway of its chemical synthesis, and an examination of its interaction with key cellular signaling pathways.

Chemical Structure

Elisidepsin is a complex cyclic depsipeptide with the chemical formula C75H124N14O16 and a molecular weight of approximately 1477.9 g/mol . Its structure is characterized by a macrocyclic core and a side chain, composed of various proteinogenic and non-proteinogenic amino acid residues.



Identifier	Value
IUPAC Name	(2R)-N-[(2S)-5-amino-1-[[(2R,3S)-1- [[(3S,6Z,9S,12R,15R,18R,19R)-9-benzyl-15- [(2S)-butan-2-yl]-6-ethylidene-19-methyl- 2,5,8,11,14,17-hexaoxo-3,12-di(propan-2-yl)-1- oxa-4,7,10,13,16-pentazacyclononadec-18- yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1- oxopentan-2-yl]-1-[(2R)-2-[[(2S)-2-[[(2S,3R)-3- hydroxy-2-[[(2R)-3-methyl-2-[[(4S)-4- methylhexanoyl]amino]butanoyl]amino]butanoyl] amino]-3-methylbutanoyl]amino]-3- methylbutanoyl]pyrrolidine-2-carboxamide
Synonyms	PM02734, Irvalec
CAS Number	681272-30-0
Molecular Formula	C 75 H 124 N 14 O 16
Molecular Weight	1477.90 g/mol

Synthesis Pathway

The total synthesis of **Elisidepsin** is a multi-step process that relies heavily on solid-phase peptide synthesis (SPPS) techniques. The general strategy involves the sequential coupling of protected amino acid residues to a solid support, followed by cyclization and cleavage from the resin. Two related synthetic methodologies have been described for its preparation.[2]

A key feature of the synthesis is the convergent coupling of a linear polypeptide fragment with a cyclic depsipeptide moiety. The synthesis can be conceptually divided into the following key stages:

- Solid-Phase Synthesis of the Linear Polypeptide: The linear peptide chain is assembled on a solid support resin, typically a 2-chlorotrityl chloride (CTC) resin. The synthesis proceeds via a series of coupling and deprotection steps.
- Formation of the Cyclic Depsipeptide: A separate synthesis is carried out to produce the cyclic depsipeptide portion of the molecule.



Convergent Coupling and Final Deprotection: The resin-bound linear polypeptide is coupled
with the pre-formed cyclic depsipeptide. Finally, the completed molecule is cleaved from the
solid support and all protecting groups are removed.

Experimental Protocols

Materials and Reagents:

- 2-Chlorotrityl chloride (CTC) resin
- Fmoc-protected amino acids (including non-standard residues)
- Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (HOBt), (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
- Bases: N,N-Diisopropylethylamine (DIEA)
- Deprotection agent: 20% Piperidine in Dimethylformamide (DMF)
- Cleavage cocktail: Trifluoroacetic acid (TFA)-based
- Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)

General Procedure for Solid-Phase Peptide Synthesis (SPPS):

- Resin Swelling: The CTC resin is swelled in an appropriate solvent such as DCM.
- First Amino Acid Attachment: The first Fmoc-protected amino acid is attached to the resin in the presence of DIEA.
- Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with a 20% solution of piperidine in DMF.
- Amino Acid Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent (e.g., DIC/HOBt or HATU) and a base (e.g., DIEA) and coupled to the free amine on



the resin-bound peptide. The completion of the reaction can be monitored using a Kaiser test.

- Iterative Cycles: Steps 3 and 4 are repeated for each subsequent amino acid in the linear sequence.
- Cleavage from Resin: The final linear peptide is cleaved from the resin using a TFA-based cleavage cocktail.

Convergent Synthesis of Elisidepsin:

A key strategy in the synthesis of **Elisidepsin** involves the coupling of a protected linear polypeptide derivative with a cyclic depsipeptide intermediate.[2] This approach is followed by the final deprotection of all side-chain protecting groups to yield **Elisidepsin**. The cyclization of the depsipeptide portion is a critical step, often carried out in solution after cleavage of a linear precursor from the solid support.

A detailed, step-by-step protocol with specific quantities and reaction times is proprietary and not fully available in the public domain. The information provided is based on general solid-phase peptide synthesis principles and reported reagents for related compounds.

Purification:

The final crude product is purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC) to yield **Elisidepsin** of high purity.[3][4][5]

Signaling Pathway and Mechanism of Action

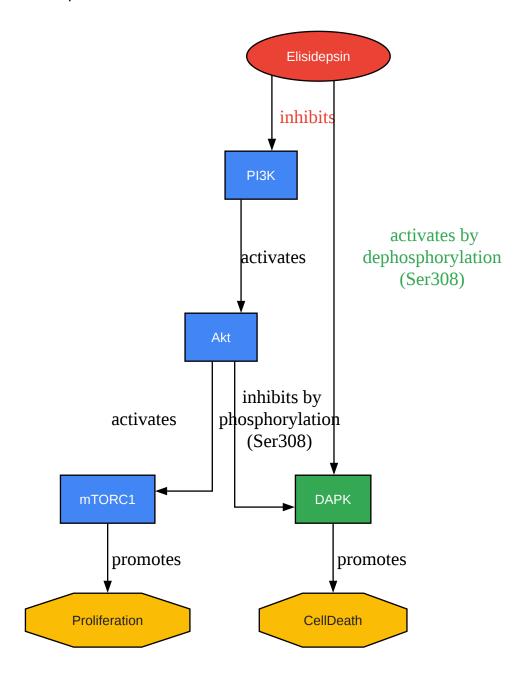
Elisidepsin exerts its anticancer effects through a complex mechanism of action that involves the modulation of key cellular signaling pathways, leading to a form of caspase-independent cell death with features of autophagy.

Inhibition of the Akt/mTOR Signaling Pathway

A primary mechanism of **Elisidepsin** is the inhibition of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway. This pathway is a crucial regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature



in many cancers. By inhibiting this pathway, **Elisidepsin** effectively halts the signals that promote cancer cell proliferation and survival.



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Elisidepsin's impact on the Akt/mTOR and DAPK signaling pathways.

Activation of Death-Associated Protein Kinase (DAPK)

In addition to inhibiting the pro-survival Akt/mTOR pathway, **Elisidepsin** also activates the pro-death protein kinase, DAPK. This activation occurs through the dephosphorylation of DAPK at



the serine 308 (Ser308) residue.[6][7][8][9] Phosphorylation at this site is known to inhibit DAPK activity; therefore, its dephosphorylation by **Elisidepsin** leads to the activation of this kinase and the subsequent induction of cell death. The interplay between the inhibition of a key survival pathway and the activation of a death-promoting kinase contributes to the potent anticancer activity of **Elisidepsin**.

Conclusion

Elisidepsin is a structurally intricate synthetic depsipeptide with a compelling profile as an antineoplastic agent. Its total synthesis, while challenging, is achievable through modern solid-phase peptide synthesis methodologies. The unique mechanism of action, characterized by the dual effects of inhibiting the Akt/mTOR survival pathway and activating the DAPK death pathway, distinguishes **Elisidepsin** from many conventional chemotherapeutic agents and underscores its potential in the development of novel cancer therapies. Further research into its synthesis and biological activity will continue to be of high interest to the scientific and medical communities.

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References

- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. sartorius.com [sartorius.com]
- 4. americanpeptidesociety.org [americanpeptidesociety.org]
- 5. youtube.com [youtube.com]
- 6. Control of Death-associated Protein Kinase (DAPK) Activity by Phosphorylation and Proteasomal Degradation PMC [pmc.ncbi.nlm.nih.gov]
- 7. Restoration of DAP Kinase Tumor Suppressor Function: A Therapeutic Strategy to Selectively Induce Apoptosis in Cancer Cells Using Immunokinase Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]







- 8. Death-associated protein kinase is activated by dephosphorylation in response to cerebral ischemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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